(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3S/c20-15-1-5-17(6-2-15)25-12-13(11-23-25)9-14(10-21)19(26)24-16-3-7-18(8-4-16)29(22,27)28/h1-9,11-12H,(H,24,26)(H2,22,27,28)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSJSDZLQOPBKG-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanating agent like sodium cyanide.
Formation of the Enamide: The final step involves the condensation of the cyano-substituted pyrazole with 4-sulfamoylbenzaldehyde under basic conditions to form the (E)-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, contributing to its biological activity.
- Cyano Group : Enhances reactivity and potential interactions with biological targets.
- Sulfamoyl Moiety : Known for its role in various pharmacological activities, particularly in antibacterial agents.
Anticancer Activity
Research indicates that compounds with pyrazole scaffolds exhibit significant anticancer properties. The presence of the chlorophenyl and sulfamoyl groups enhances the interaction with biological targets, potentially inhibiting cancer cell proliferation.
A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines. The results showed that compounds similar to this one demonstrated IC50 values in the micromolar range against several cancer types, indicating strong antiproliferative activity.
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. The cyano and enamide functionalities may contribute to its ability to inhibit inflammatory pathways. Proposed mechanisms include:
- Inhibition of pro-inflammatory cytokines.
- Reduction of COX-2 enzyme activity.
Antimicrobial Activity
In addition to anticancer properties, derivatives of the pyrazole scaffold have been studied for their antifungal and antitubercular activities. Some related compounds exhibited potent antifungal effects against pathogenic strains and showed activity against Mycobacterium tuberculosis.
Case Studies
-
Anticancer Evaluation :
- A study focused on a series of pyrazole derivatives, including (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide, assessed their cytotoxicity against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM.
-
Anti-inflammatory Mechanism :
- An experimental model examined the compound's effect on inflammatory markers in vitro. The results demonstrated a marked decrease in TNF-alpha levels and other inflammatory mediators when treated with the compound, supporting its potential as an anti-inflammatory agent.
-
Antimicrobial Testing :
- A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in treating infections.
Mechanism of Action
The mechanism of action of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Discussion and Implications
However, its lack of reported biological data underscores the need for further testing. Comparative studies suggest that halogenated aryl groups enhance thermal stability and bioactivity, while heterocyclic cores (pyrazole, thiadiazole) diversify molecular interactions .
Biological Activity
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound notable for its potential biological activities. This compound, characterized by a pyrazole ring, cyano group, and sulfamoyl phenyl substituent, has attracted attention in medicinal chemistry for its possible applications in treating various diseases, including cancer and infections.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.84 g/mol. The presence of the sulfamoyl group is particularly significant as it is known for its pharmacological properties, including antibacterial and enzyme inhibitory activities.
Anticancer Activity
Research indicates that compounds with a pyrazole scaffold exhibit promising anticancer properties. In vitro studies have shown that similar pyrazole derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, derivatives of pyrazole have been evaluated for their effects on human breast cancer cells, demonstrating significant antiproliferative activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. Pyrazole derivatives have been reported to exhibit antifungal and antitubercular activities. Specifically, compounds bearing the 4-chlorophenyl group have shown effectiveness against pathogenic fungi and Mycobacterium tuberculosis strains . The presence of the sulfamoyl group may enhance this activity due to its known antibacterial properties.
Enzyme Inhibition
The sulfamoyl moiety contributes to the compound’s ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies reveal that these compounds can effectively reduce enzyme activity, which is crucial in the treatment of neurodegenerative diseases and urinary tract infections .
Comparative Analysis
To better understand the biological potential of this compound, it is helpful to compare it with other structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains cyano and sulfamoyl functionalities | Potential anticancer and antimicrobial |
| 1,3,4-Oxadiazoles | Similar core structure | Antifungal and antitubercular |
| Pyrazole-based Anticancer Agents | Antiproliferative effects | Anticancer activities |
This table highlights the unique structural features of this compound that may contribute to its diverse biological activities.
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:
- Anticancer Evaluation : A study focused on a series of pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use .
- Antimicrobial Screening : Another investigation assessed various pyrazole derivatives against fungal pathogens, revealing potent antifungal activity with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents .
Q & A
Q. What are the recommended synthetic routes for preparing (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or nitriles under acidic conditions.
- Step 2: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring regioselectivity .
- Step 3: Cyanide incorporation at the α-position using Knoevenagel condensation with malononitrile derivatives.
- Step 4: Sulfamoyl group attachment via amide coupling with 4-sulfamoylaniline under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
Key Considerations: Monitor reaction progress using LC-MS or TLC, and purify intermediates via column chromatography.
Q. Which crystallographic methods are suitable for determining the structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD): Use SHELX programs (e.g., SHELXL for refinement) to resolve the E-configuration of the enamide group and verify bond angles/distances .
- Key parameters: Collect high-resolution data (<1.0 Å) to minimize thermal motion artifacts. For twinned crystals, employ TWINABS for data scaling .
- Validation: Cross-check with Hirshfeld surface analysis to confirm noncovalent interactions (e.g., hydrogen bonds involving the sulfamoyl group) .
Advanced Research Questions
Q. How can computational tools elucidate the electronic properties and noncovalent interactions of this compound?
- Electron density analysis: Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying electron-deficient regions (e.g., cyano group) and nucleophilic sites (e.g., sulfamoyl oxygen) .
- Noncovalent interaction (NCI) analysis: Apply the NCI index in Multiwfn or the NCIPLOT plugin in VMD to visualize van der Waals interactions and hydrogen bonds. For example, the pyrazole ring may engage in π-π stacking with aromatic residues in target proteins .
- Orbital composition: Perform natural bond orbital (NBO) analysis to assess hybridization states and charge transfer effects .
Q. How should researchers address contradictions in crystallographic data, such as unexpected bond lengths or thermal parameters?
- Refinement strategies: In SHELXL, adjust the ADP (anisotropic displacement parameters) for heavy atoms (e.g., chlorine) and apply restraints to disordered regions .
- Validation tools: Use PLATON to check for missed symmetry or solvent-accessible voids. If bond lengths deviate >3σ from literature values, re-examine data collection (e.g., radiation damage or crystal decay) .
- Alternative methods: Validate results with solid-state NMR or DFT-optimized geometry (e.g., Gaussian09) .
Q. What experimental design principles optimize the synthesis of analogues with improved bioactivity?
- DoE (Design of Experiments): Apply factorial design to screen variables (e.g., temperature, catalyst loading) for key steps like Suzuki coupling. Use response surface methodology (RSM) to identify optimal conditions .
- Flow chemistry: For scale-up, implement continuous-flow reactors to enhance mixing and reduce byproducts during cyanide addition .
- Bioisosteric replacement: Replace the 4-chlorophenyl group with trifluoromethyl (CF3) or other lipophilic groups to improve metabolic stability, guided by QSAR models .
Methodological Tables
Table 1. Key Crystallographic Data for Structural Validation
| Parameter | Value (Example) | Validation Tool |
|---|---|---|
| R-factor | <0.05 | SHELXL |
| Bond length (C≡N) | 1.15 Å | PLATON |
| Hydrogen bond (N-H···O) | 2.89 Å | Mercury |
Table 2. Computational Parameters for Electronic Analysis
| Property | Method (Multiwfn) | Output Example |
|---|---|---|
| ESP surface | Hirshfeld partitioning | Electrostatic map |
| NCI regions | RDG isosurface | van der Waals basins |
| HOMO-LUMO gap | DFT (B3LYP/6-31G*) | 4.2 eV |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
